molecular formula C9H12O3 B3077345 (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one CAS No. 104738-75-2

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

Cat. No.: B3077345
CAS No.: 104738-75-2
M. Wt: 168.19 g/mol
InChI Key: UXXHMMVNUXVRAX-SFYZADRCSA-N
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Description

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one is a chemical compound with the molecular formula C8H12O3. This compound is characterized by its unique cyclopentane ring fused with a dioxolane ring, making it an interesting subject of study in organic chemistry. Its structure includes two methyl groups attached to the dioxolane ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one typically involves multiple steps. One common method starts with the reaction of a suitable precursor, such as isosorbide, with reagents like trimethylsilyl iodide (Me3SiI) in the presence of acetone. This reaction leads to the formation of an intermediate iodoalcohol, which is then treated with sodium hydride in tetrahydrofuran (THF) to form the desired epoxide . The final step involves the intramolecular nucleophilic substitution to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or THF.

    Substitution: Sodium hydride (NaH) in THF, followed by the addition of nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to form bioactive compounds.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one exerts its effects involves its interaction with various molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate for epoxide hydrolases, leading to the formation of diols. The dioxolane ring can also participate in ring-opening reactions, which are crucial in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aR)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one: This compound is similar in structure but lacks the additional methyl group, which can affect its reactivity and physical properties.

    (3aR,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl: Another structurally related compound with different substituents on the dioxolane ring.

Uniqueness

The presence of three methyl groups in (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one makes it unique compared to its analogs. This structural feature can influence its chemical reactivity, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-4-6(10)8-7(5)11-9(2,3)12-8/h4,7-8H,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXHMMVNUXVRAX-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C1OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]2[C@@H]1OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 2
(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 3
(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 4
(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 5
(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 6
(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

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